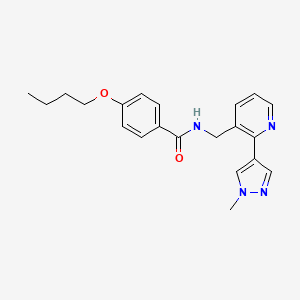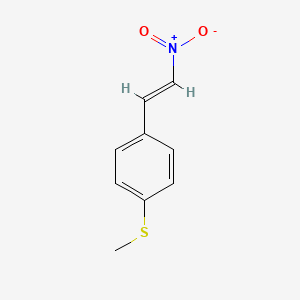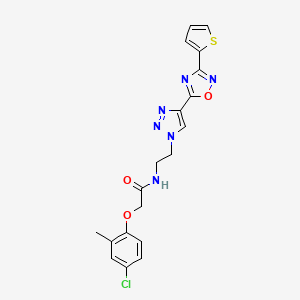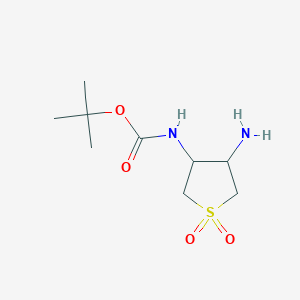![molecular formula C21H16FN5OS B2516344 N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 905669-11-6](/img/structure/B2516344.png)
N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The molecule N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide, although not directly studied in the provided papers, is closely related to the compounds that have been investigated for their antiviral properties and interactions with biological targets. The papers provided focus on similar molecules with antiviral activity, characterized by their vibrational spectroscopy signatures and quantum chemical insights. These molecules have been synthesized and analyzed for their potential as anti-COVID-19 agents, with particular attention to their molecular structure and interactions .
Synthesis Analysis
The synthesis of related compounds has been described, where the molecules have been characterized using FT-IR and FT-Raman spectra. The synthesis process involves creating molecules with specific substituents that are believed to confer antiviral properties. Although the exact synthesis of N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide is not detailed, the methods used for similar compounds suggest a meticulous approach to ensure the correct structural features are present for biological activity .
Molecular Structure Analysis
The molecular structure of related compounds has been analyzed using density functional theory (DFT) with a 6-311G++(d,p) basis set. The optimized geometries indicate near-planarity between the phenyl and pyrimidine rings in one case, while a non-planar structure is observed in another due to different substituents. These structural details are crucial as they influence the molecule's ability to interact with biological targets, such as the SARS-CoV-2 protease .
Chemical Reactions Analysis
The chemical reactivity of the compounds has been explored through natural bond orbital (NBO) analysis, revealing the presence of strong stable hydrogen-bonded N-H···N intermolecular interactions and weaker intramolecular interactions. These interactions are significant as they can affect the molecule's binding affinity and stability when interacting with viral proteins. The substitution of electronegative atoms, such as fluorine or chlorine, has been shown to impact the molecule's geometry and reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds, including their vibrational spectroscopic signatures, have been thoroughly investigated. The studies have provided insights into the intermolecular interactions within the crystal structure, as confirmed by Hirshfeld surface analysis. The pharmacokinetic properties, such as absorption, distribution, metabolism, excretion, and toxicity (ADMET), have been predicted to assess the drug-likeness of the molecules. In-silico docking studies have suggested inhibition activity against the virus, indicating the potential of these molecules as antiviral agents .
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
Research into similar compounds has led to the development of analogs targeting specific biological pathways. For instance, bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs have been synthesized to inhibit kidney-type glutaminase (GLS), showing potential in cancer therapy by attenuating the growth of lymphoma cells both in vitro and in vivo (Shukla et al., 2012). This highlights the research interest in modifying the molecular structure of compounds to enhance their solubility and pharmacological efficacy.
Molecular Imaging Applications
Compounds with structures resembling N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide have been explored for their use in molecular imaging. For example, substituted [18F]imidazo[1,2-a]pyridines have been developed for studying the peripheral benzodiazepine receptor using positron emission tomography (PET), indicating potential applications in neurodegenerative disorder research (Fookes et al., 2008).
Antimicrobial Activity
The synthesis of novel heterocyclic compounds incorporating sulfamoyl moieties has shown promise as antimicrobial agents. Such studies focus on creating new drugs capable of combating microbial infections, underscoring the versatility of fluorophenyl-based compounds in addressing medical needs (Darwish et al., 2014).
Anticancer Research
The exploration of novel sulfonamide derivatives for cytotoxic activity indicates significant potential in cancer treatment. These studies aim to identify compounds with potent anticancer properties, testing them against various cancer cell lines to evaluate their effectiveness (Ghorab et al., 2015). This research avenue is crucial for developing new therapeutic agents with targeted anticancer activity.
Antioxidant and Anti-inflammatory Properties
Compounds with fluorophenyl components have been synthesized and evaluated for their biological properties, including antioxidant and anti-inflammatory effects. These studies not only contribute to our understanding of the chemical basis of biological activity but also pave the way for the development of new treatments for diseases characterized by oxidative stress and inflammation (Kamble et al., 2015).
Eigenschaften
IUPAC Name |
N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5OS/c22-16-3-5-17(6-4-16)24-20(28)13-29-21-10-9-19(25-26-21)15-1-7-18(8-2-15)27-12-11-23-14-27/h1-12,14H,13H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JURNAXVJYIOFSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)F)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-hydroxyethyl)-6-((3-(trifluoromethyl)benzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516261.png)






![2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2516270.png)
![3-chloro-N-{(E)-[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}aniline](/img/structure/B2516271.png)
![5-((3,4-dihydroisoquinolin-2(1H)-yl)(4-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2516275.png)



